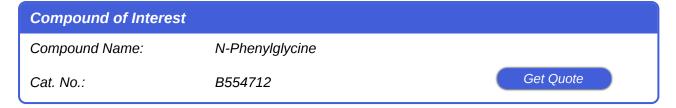


physical and chemical properties of N-Phenylglycine

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An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylglycine

Abstract

N-Phenylglycine (C₈H₉NO₂), also known as anilinoacetic acid, is a non-proteinogenic alphaamino acid derivative.[1][2] It serves as a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][3] This document provides a comprehensive overview of the physical and chemical properties of **N-Phenylglycine**, detailed experimental protocols for its synthesis, and visualizations of key chemical pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

N-Phenylglycine is a white to off-white or yellow-brown crystalline solid at room temperature. [3][4][5] It is generally stable under normal ambient conditions.[4][6] The compound's structure, featuring both a carboxylic acid group and an N-phenyl substituent, gives it a unique combination of properties.[4][7]

Quantitative Data Summary

The key physical and chemical properties of **N-Phenylglycine** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C8H9NO2	[1][3][4][8][9]
Molecular Weight	151.16 - 151.17 g/mol	[2][3][8]
Melting Point	121-128 °C	[1][3][8][10]
Appearance	White to off-white, beige, or yellow-brown crystalline powder	[1][3][4][11]
pKa (at 25°C)	1.83, 4.39[4]; 5.42[8]	[4][8]
Water Solubility	Moderately soluble; 55 g/L at 25°C	[4][6][8]
Solubility in other solvents	Soluble in DMSO and methanol (sparingly); less soluble in alcohol; sparingly soluble in ether.	[8][12]
Partition Coefficient (log P)	0.62	[6]
CAS Number	103-01-5	[1][4][8][9]

Spectral Data

Comprehensive spectral data for **N-Phenylglycine** is available across various databases. This includes ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[9][13][14] [15] These spectral fingerprints are crucial for the identification and characterization of the compound.

Chemical Properties and Reactivity

N-Phenylglycine exhibits reactivity characteristic of both an amine and a carboxylic acid.[7] It can form water-soluble salts with alkali hydroxides.[8] The compound is incompatible with strong oxidizing agents, mineral acids, and acid chlorides, as these can lead to decomposition or hazardous reactions.[4]



Investigations have shown that phenylglycines are more prone to racemization compared to other amino acids, a factor influenced by electronic effects from substituents on the aromatic ring.[16] In the presence of light, **N-Phenylglycine** can undergo decarboxylation to produce radical species, which is a key mechanism in its application as a co-initiator in photopolymerization systems.[2][17]

Experimental Protocols: Synthesis of N-Phenylglycine

Several methods for the synthesis of **N-Phenylglycine** have been reported. The most common routes are detailed below.

Synthesis from Aniline and Chloroacetic Acid

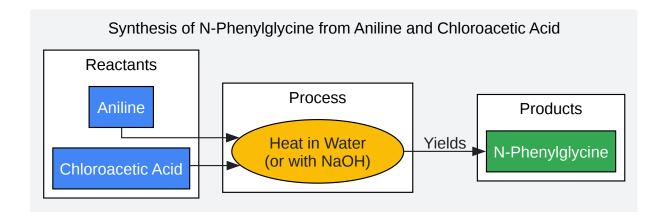
This method involves the direct reaction of aniline with chloroacetic acid.[8][18]

Protocol:

- Neutralize 19 g of chloroacetic acid in the cold with 100 c.c. of 2 N sodium hydroxide solution.[19]
- Add 18.6 g of aniline to the solution.[19]
- Boil the mixture under reflux for a short period until the aniline has fully reacted and dissolved.[19]
- Upon cooling, N-Phenylglycine will separate as an oil which crystallizes upon rubbing.[19]
- Cool the crystalline material in an ice bath for some time.[19]
- Collect the product by suction filtration and wash with a small amount of ice-cold water.[19]
- The yield is approximately 22-24 g of dry product.[19]

A variation involves heating 475 g (5 mols) of chloroacetic acid with 930 g (10 mols) of aniline in 2 L of water at 100°C for 1.5 hours.[20] After cooling, the **N-phenylglycine** product is filtered off and washed with water.[20]





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Caption: Workflow for the synthesis of **N-Phenylglycine** from aniline and chloroacetic acid.

Strecker Synthesis

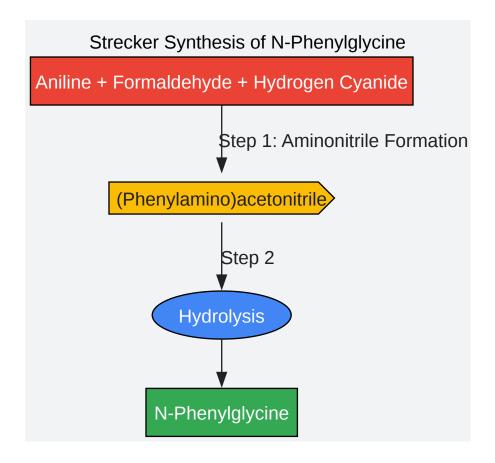
The Strecker reaction provides an alternative route to **N-Phenylglycine**, starting from aniline, formaldehyde, and hydrogen cyanide.[1][2]

Protocol:

- React aniline, formaldehyde, and hydrogen cyanide.[1][2] This step forms the intermediate amino nitrile, (phenylamino)acetonitrile.
- Hydrolyze the resulting amino nitrile to yield the final carboxylic acid product, N-Phenylglycine.[1]

An industrial variation involves mixing a 40% formaldehyde solution, an aqueous sodium cyanide solution, and aniline, then adding ethanol to create a uniform solution.[5] Heating this mixture initiates a vigorous reaction that produces ammonia. Once ammonia evolution ceases, the ethanol is distilled off, and the product is precipitated with acid, followed by recrystallization from dilute ethanol.[5]





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Caption: Logical workflow of the Strecker synthesis for **N-Phenylglycine**.

Applications in Research and Drug Development

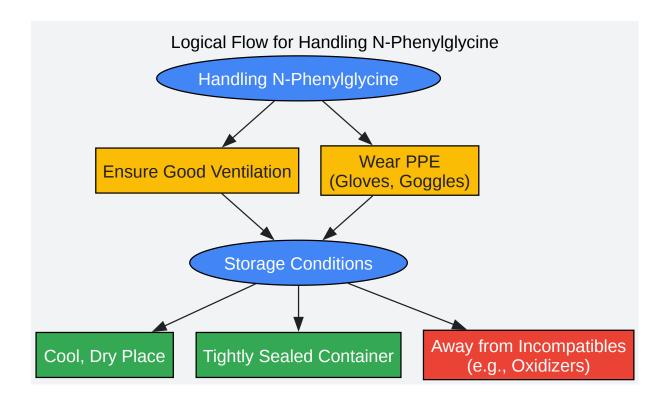
N-Phenylglycine is a crucial building block in organic synthesis.[7] It is a key precursor in the industrial synthesis of indigo dye.[1] In the pharmaceutical industry, it serves as an intermediate for the synthesis of various drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and antipyretics.[4] Its derivatives are also utilized in the production of agrochemicals and as chiral ligands in asymmetric synthesis.[4] Furthermore, **N-Phenylglycine** acts as a co-initiator and electron donor in multi-component photoinitiating systems for free radical polymerization, with applications in stereolithography and polymeric dental formulations.[2][17]

Safety and Handling

N-Phenylglycine is considered moderately toxic if ingested, inhaled, or through skin contact. [4] Acute exposure may lead to irritation of the eyes, skin, and respiratory system.[4] It is recommended to handle the compound in a well-ventilated area using appropriate personal



protective equipment, including safety goggles and gloves.[4][21] For storage, it should be kept in a cool, dry place in a tightly sealed container, away from moisture, direct sunlight, and incompatible materials like strong oxidizing agents.[4][21]



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Caption: Key considerations for the safe handling and storage of **N-Phenylglycine**.

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